4-Bromo-1,2-difluorobenzene
Overview
Description
Regioselective nucleophilic aromatic substitution reaction of 4-bromo-1,2-difluorobenzene with benzyl alcohol has been investigated.
Scientific Research Applications
Synthesis of Derivatives
4-Bromo-1,2-difluorobenzene serves as a precursor in various organic transformations. One significant application is in the synthesis of different derivatives, such as 1,2-Dibromobenzenes, through processes like regioselective bromination and ortho-metalation. These derivatives are crucial in further chemical syntheses, including the preparation of 1,2-dibromo-4-iodobenzene and 2,3-di-bromo-1,4-diiodobenzene, which are valuable intermediates in organic chemistry (Diemer, Leroux, & Colobert, 2011).
Economical Synthesis Methods
Researchers have explored cost-effective methods for synthesizing compounds like 1-bromo-2,4-difluorobenzene from m-phenylene diamine. These methods aim to achieve high yield and purity, highlighting the importance of economical synthesis in industrial and pharmaceutical applications (He-ping, 2005).
Organometallic Chemistry
In organometallic chemistry, this compound is used to demonstrate the effectiveness of modern methods. For example, it has been converted into various benzoic acids through processes like direct metalation and carboxylation. This showcases its versatility in creating compounds with potential applications in material science and pharmaceuticals (Schlosser & Heiss, 2003).
Photodissociation Studies
The compound's role in photodissociation studies is also significant. Researchers have investigated the C–Br photo-fragmentation of bromo-difluorobenzene derivatives using ab initio methods. These studies provide insights into the molecular dynamics and reaction mechanisms under ultraviolet light, which are critical in understanding photochemical processes (Borg, 2007).
Safety and Hazards
4-Bromo-1,2-difluorobenzene is considered hazardous. It is classified as having acute toxicity (oral and inhalation), being a skin irritant, causing serious eye damage/eye irritation, and having specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Mechanism of Action
Mode of Action
The compound undergoes electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that the compound can participate in electrophilic aromatic substitution reactions, which are fundamental in organic chemistry .
Pharmacokinetics
It’s known that the compound has low gastrointestinal absorption and is bbb permeant .
Result of Action
It’s known that the compound can participate in chemical reactions, leading to the formation of new compounds .
Action Environment
The action, efficacy, and stability of 1-Bromo-3,4-difluorobenzene can be influenced by various environmental factors. For instance, the compound is flammable and should be handled in a well-ventilated area away from heat, sparks, open flames, and hot surfaces . It’s also recommended to use personal protective equipment, including gloves and eye protection, when handling the compound .
Properties
IUPAC Name |
4-bromo-1,2-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQPKONILWWJQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188338 | |
Record name | 4-Bromo-1,2-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348-61-8 | |
Record name | 1-Bromo-3,4-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=348-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1,2-difluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 348-61-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Bromo-1,2-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1,2-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.892 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,4-Difluorobromobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A72M5VF2RD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 4-bromo-1,2-difluorobenzene?
A1: this compound serves as a valuable building block in organic synthesis. For example, it is utilized as a starting material for the synthesis of liquid crystal compounds like 1,7,8-trifluoro-2-naphthol. This synthesis involves a six-step process starting with this compound and achieves an overall yield of 51%. [] Additionally, it can be coupled with other aromatic compounds via Suzuki coupling or similar reactions to create more complex molecules. []
Q2: Can you describe a specific example of how this compound is used in synthesizing complex molecules?
A2: In one study, this compound was employed in the synthesis of a novel compound, 1-[5-(3,4-difluorophenyl)-2-methylthiophen-3-yl]-2-(2-cyano-1,5-dimethyl-1H-pyrrol-4-yl)-3,3,4,4,5,5-hexafluorocyclopent-1-ene. [] This involved a multi-step reaction where it was first reacted with 3-bromo-2-methyl-5-thienylboronic acid via a palladium-catalyzed Suzuki coupling to yield 3-bromo-2-methyl-5-(3,4-difluorophenyl)thiophene. This intermediate was then further reacted with 1-(2-cyano-1,5-dimethyl-4-pyrrol-1-yl)-3,3,4,4,5,5-hexafluorocyclopent-1-ene in the presence of n-butyllithium to afford the final complex molecule. []
Q3: What analytical techniques are typically employed to characterize compounds derived from this compound?
A3: Researchers commonly utilize a combination of analytical techniques to confirm the structure and purity of synthesized compounds. In the case of 1-[5-(3,4-difluorophenyl)-2-methylthiophen-3-yl]-2-(2-cyano-1,5-dimethyl-1H-pyrrol-4-yl)-3,3,4,4,5,5-hexafluorocyclopent-1-ene, techniques like elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) were used. [] These techniques provide complementary information about the elemental composition, functional groups, connectivity, and molecular weight of the compound, allowing for comprehensive characterization.
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